3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(2-methoxyphenyl)methyl]urea is a synthetic organic compound notable for its complex structure and potential biological applications. The compound features a pyrrolidinone ring, a fluorinated phenyl group, and a methoxy-substituted phenyl moiety. Its molecular formula is , with a molecular weight of approximately 357.4 g/mol . This compound is classified as a urea derivative and is of interest in medicinal chemistry due to its possible therapeutic effects.
The synthesis of 3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(2-methoxyphenyl)methyl]urea typically involves a multi-step organic synthesis process. The general methodology includes:
The molecular structure of 3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(2-methoxyphenyl)methyl]urea can be represented using various structural notations:
COC1=CC=CC=C1CNC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)FThe structure reveals two distinct aromatic systems and a central urea linkage, which are pivotal for its biological activity .
3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(2-methoxyphenyl)methyl]urea can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize related compounds.
The mechanism of action for 3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(2-methoxyphenyl)methyl]urea likely involves interactions with specific biological targets, such as enzymes or receptors. Binding to these targets may modulate their activity, leading to various biological effects. The precise pathways and molecular interactions depend on the context of use and the specific biological system being studied .
Key physical and chemical properties of 3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(2-methoxyphenyl)methyl]urea include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 357.4 g/mol |
| Purity | Typically ≥95% |
| Complexity Rating | 504 |
These properties indicate that the compound is relatively complex, which may influence its solubility and reactivity in biological systems .
The potential applications of 3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(2-methoxyphenyl)methyl]urea span various fields in scientific research, particularly in medicinal chemistry. It may serve as a lead compound for developing new pharmaceuticals targeting specific diseases, including heart failure and other cardiovascular conditions. The unique structural features of this compound suggest that it could interact with multiple biological pathways, making it a candidate for further investigation in drug development .
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7